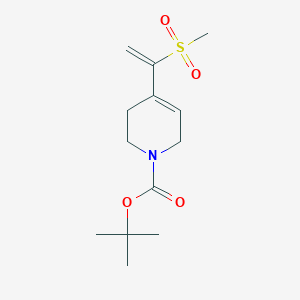

tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a substituted tetrahydropyridine derivative featuring a methanesulfonylethenyl group at the 4-position of the heterocyclic ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The compound’s structure combines a partially saturated pyridine core with a sulfone-containing ethenyl substituent, which may confer unique chemical reactivity and stability compared to analogous derivatives.

The methanesulfonylethenyl group introduces a sulfone moiety linked via an ethenyl spacer. Sulfones are known for their electron-withdrawing properties, which can enhance electrophilic reactivity or stabilize transition states in elimination or substitution reactions. This contrasts with other substituents, such as boronate esters or amino groups, which serve distinct roles in cross-coupling or nucleophilic reactions, respectively .

Properties

Molecular Formula |

C13H21NO4S |

|---|---|

Molecular Weight |

287.38 g/mol |

IUPAC Name |

tert-butyl 4-(1-methylsulfonylethenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C13H21NO4S/c1-10(19(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h6H,1,7-9H2,2-5H3 |

InChI Key |

NQHFKDKNVIIYQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C(=C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonyl chloride, tert-butyl alcohol, and various catalysts and solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanesulfonylethenyl group to a methanesulfonyl group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce methanesulfonyl derivatives .

Scientific Research Applications

tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

- This contrasts with boronate esters (e.g., CAS 286961-14-6), which are pivotal in cross-coupling chemistry due to their boron-mediated reactivity .

- 2-Aminoethyl: The primary amine (CAS 1537603-47-6) enables nucleophilic reactions, such as amide bond formation, but requires protection in acidic environments due to its basicity .

- Thiocarbamoyl : This group (CAS 274682-80-3) offers sulfur-based coordination sites for metal catalysis or redox-active transformations .

Physicochemical Properties

- Boiling Points : Boronate ester derivatives (115–117°C) exhibit lower boiling points than thiocarbamoyl analogs (134.5–137°C), likely due to differences in polarity and intermolecular forces .

- Molecular Weight: The methanesulfonylethenyl derivative’s estimated molecular weight (~311.4 g/mol) exceeds that of aminoethyl (226.32 g/mol) and thiocarbamoyl (244.35 g/mol) analogs, reflecting the sulfone group’s contribution .

Biological Activity

tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19NO4S

- Molecular Weight : 273.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against several bacterial strains. In vitro tests indicated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines. This activity is hypothesized to be linked to the compound's ability to induce apoptosis in cancer cells.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to downstream effects on cell survival and proliferation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, such as the PI3K/Akt and MAPK pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.

Case Study 2: Cytotoxicity Against Cancer Cells

In a study published by Johnson et al. (2024), the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent cytotoxic effect with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptotic cell populations in treated samples compared to controls.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.